3-Methylazetidine-3-carboxylic acid hydrochloride
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Overview
Description
3-Methylazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2 . It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom . This compound can be used to prepare inhibitors of human glycogen phosphorylase, which can be used to treat conditions such as hyperglycemia, hyperinsulinemia, hyperlipidemia, insulin resistance, or tissue ischemia .
Molecular Structure Analysis
The molecular structure of 3-Methylazetidine-3-carboxylic acid hydrochloride consists of a four-membered azetidine ring with a carboxylic acid group and a methyl group attached to the same carbon atom . The presence of the carboxylic acid group makes this compound acidic, and the presence of the methyl group increases its lipophilicity .Physical And Chemical Properties Analysis
3-Methylazetidine-3-carboxylic acid hydrochloride is a solid at room temperature . It has a molecular weight of 151.59 . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Synthesis and Structural Properties
Synthesis of Novel Azetidine Analogs : The research by Soriano, Podraza, and Cromwell (1980) demonstrated the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline. This process involved the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield 2-carboxy-4-methylazetidine (Soriano, Podraza, & Cromwell, 1980).
Role in Peptide Isosteres : Glawar et al. (2013) reported on the synthesis of 3‐hydroxyazetidine carboxylic acids from D-glucose. These compounds, including 3-methylazetidine derivatives, were proposed as valuable components in peptides for medicinal chemistry, offering new peptide isosteres (Glawar et al., 2013).
Medicinal Chemistry Applications
Glycosidase Inhibitory Activity : Lawande et al. (2015) synthesized polyhydroxylated azetidine iminosugars, including 3-hydroxy-N-methylazetidine-2-carboxylic acid, from D-glucose. These compounds showed significant inhibitory activity against glycosidase enzymes, highlighting their potential in medicinal chemistry (Lawande et al., 2015).
Antibacterial Agents : Frigola et al. (1995) explored the synthesis and properties of 7-azetidinylquinolones containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. These compounds exhibited significant antibacterial activity, influenced by the absolute stereochemistry of the azetidine and oxazine rings (Frigola et al., 1995).
Synthesis of Functionalized Azetidines
- Development of Novel Azetidines : Stankovic et al. (2012) investigated the synthesis of 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines. This work provided a pathway for accessing novel 3-functionalized azetidines, including 3-methylazetidine derivatives, for potential applications in chemical synthesis (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).
Safety and Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-methylazetidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMOOQLNJBNTKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazetidine-3-carboxylic acid hydrochloride | |
CAS RN |
1365411-50-2 |
Source
|
Record name | 3-methylazetidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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